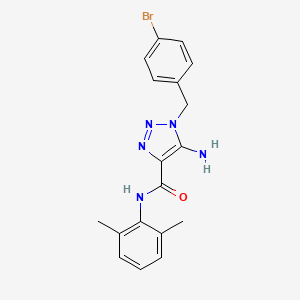![molecular formula C17H20N2O4S B2880994 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 328028-84-8](/img/structure/B2880994.png)
2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde is a synthetic organic compound with a complex structure incorporating a pyrrole core, a sulfonyl group, and a morpholine ring. These functionalities grant it diverse chemical and biological properties, making it an intriguing subject for various scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde typically involves a multi-step process:
Formation of the Pyrrole Core: Starting with a 1,4-dicarbonyl compound, the pyrrole ring is constructed via Paal-Knorr synthesis.
Introduction of the Phenyl Group: Through electrophilic aromatic substitution, a phenyl ring is attached to the pyrrole core.
Sulfonation and Morpholine Addition: The phenyl ring is sulfonated and subsequently reacted with morpholine to introduce the sulfonyl-morpholine moiety.
Aldehyde Formation: The pyrrole is then oxidized under controlled conditions to form the aldehyde group.
Industrial Production Methods: In industrial settings, the production may be optimized through:
Catalyst Utilization: Employing catalysts to increase reaction efficiency and yield.
Continuous Flow Reactors: To ensure uniform reaction conditions and scalability.
Solvent Recovery Systems: For sustainability and cost efficiency.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to carboxylic acids using reagents like potassium permanganate.
Reduction: The aldehyde can be reduced to alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in basic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Strong nucleophiles like alkoxides in polar aprotic solvents.
Major Products:
Carboxylic acids: from oxidation.
Alcohols: from reduction.
Substituted sulfonyl derivatives: from nucleophilic substitution.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: It serves as a probe to study biochemical pathways involving sulfonyl and morpholine-containing compounds.
Industry: Used in the manufacture of advanced materials with specific chemical properties such as resistance to oxidation and thermal stability.
作用机制
The compound interacts primarily through its aldehyde, sulfonyl, and morpholine groups, participating in hydrogen bonding, nucleophilic attacks, and electrostatic interactions. These features allow it to modulate biochemical pathways, particularly those involving enzyme-substrate interactions.
相似化合物的比较
3-(Morpholine-4-sulfonyl)-aniline: Lacks the aldehyde group, reducing its reactivity.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the morpholine-sulfonyl functionality, limiting its applications in biochemical research.
Compared to these, the specified compound's versatility and reactivity are higher, making it uniquely valuable in various scientific fields.
There you have it—a thorough breakdown of 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde. Anything catch your eye?
属性
IUPAC Name |
2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-10-15(12-20)14(2)19(13)16-4-3-5-17(11-16)24(21,22)18-6-8-23-9-7-18/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOKYXRNWLZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2880911.png)
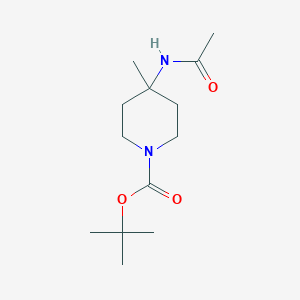
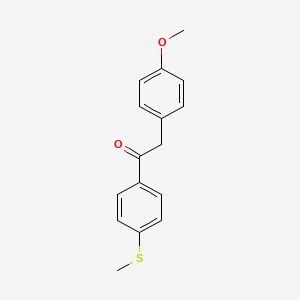
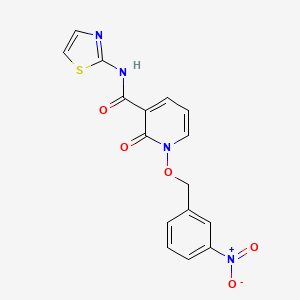
![1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2880918.png)
![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2880920.png)
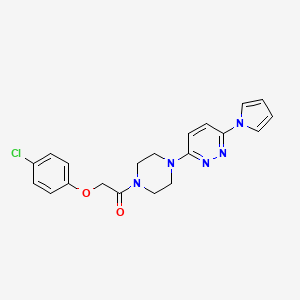
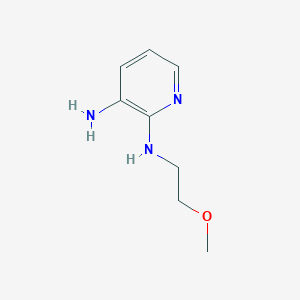
![(1R,6S,7S,8S)-8-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2880925.png)
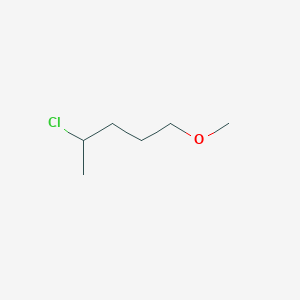
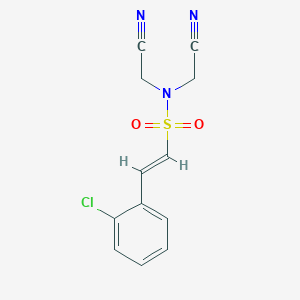
![N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2880929.png)
